molecular formula C19H13F2N3O B2940628 5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358830-67-7

5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2940628
CAS No.: 1358830-67-7
M. Wt: 337.33
InChI Key: BVNAGQJFUFIVBC-UHFFFAOYSA-N
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Description

5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C19H13F2N3O and its molecular weight is 337.33. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O/c20-15-5-1-13(2-6-15)12-23-9-10-24-18(19(23)25)11-17(22-24)14-3-7-16(21)8-4-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAGQJFUFIVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H15F2N5O
  • Molecular Weight : 395.4 g/mol
  • CAS Number : 1021045-97-5

The structure of the compound features a pyrazolo[1,5-a]pyrazine core with fluorobenzyl and fluorophenyl substituents, which may enhance its biological activity through increased lipophilicity and receptor interactions.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its potential as an enzyme inhibitor and its effects on various biological systems.

Enzyme Inhibition Studies

A significant aspect of the biological activity of this compound is its potential to inhibit specific enzymes. For instance, compounds with similar structures have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production. The inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDCompetitive inhibitor
4-(4-fluorobenzyl)piperazine derivatives10-40Competitive inhibition of diphenolase activity

Case Studies and Research Findings

  • Tyrosinase Inhibition : Research indicates that derivatives related to the pyrazolo[1,5-a]pyrazine structure exhibit competitive inhibition against tyrosinase. Kinetic studies have shown that these compounds can effectively reduce enzyme activity at low micromolar concentrations, suggesting a promising therapeutic avenue for skin conditions associated with excessive melanin production .
  • Antimicrobial Activity : Some studies have suggested that compounds featuring the pyrazolo[1,5-a]pyrazine scaffold may possess antimicrobial properties. For instance, structural analogs have been tested against various bacterial strains, showing varying degrees of effectiveness. The presence of fluorine atoms in the structure is hypothesized to enhance interaction with bacterial cell membranes .
  • Anticancer Potential : The pyrazolo[1,5-a]pyrazine derivatives have also been evaluated for their anticancer properties. Preliminary studies indicate that certain analogs can inhibit cellular proliferation in cancer cell lines (e.g., HeLa and HCT116), with IC50 values indicating significant potency .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Binding : The compound may bind to the active sites of target enzymes like tyrosinase, preventing substrate access.
  • Cellular Uptake : Enhanced lipophilicity due to fluorinated groups may facilitate cellular uptake and bioavailability.
  • Receptor Interaction : Potential interactions with specific receptors could mediate downstream signaling pathways affecting cell growth and differentiation.

Q & A

Basic: What synthetic methodologies are reported for synthesizing 5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?

Answer:
Two primary methods are documented:

  • Microwave-assisted synthesis : Ethyl 3-aryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives react with amines (e.g., 2-morpholinoethanamine) under microwave irradiation (100–120°C, 10–15 min), yielding target compounds with reduced reaction time and high purity .
  • Conventional reflux : Ethyl 3-(4-chlorophenyl)-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate reacts with 2-(3,4-dimethoxyphenyl)ethylamine in acetonitrile under reflux (3–5 h), followed by column chromatography (ethyl acetate eluent, 57% yield) .

Basic: How is the compound characterized structurally?

Answer:
Single-crystal X-ray diffraction (XRD) confirms the tricyclic pyrazolo[1,5-a]pyrazin-4(5H)-one core. Key structural features include:

  • Dihedral angles : 16.05° (pyrazole vs. 4-chlorophenyl ring) and 84.84° (pyrazole vs. 3,4-dimethoxyphenethyl group) .
  • Conformation : The six-membered heterocyclic ring adopts a screw-boat conformation .
  • Crystallographic data : Space group P1, unit cell parameters (a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) .

Basic: What in vitro models are used to assess antiproliferative activity?

Answer:

  • A549 and H322 lung adenocarcinoma cells : IC50 values range from 0.8–12.4 µM, measured via MTT assays .
  • Mechanistic assays : Caspase-3/7 activation (apoptosis) and LC3-II accumulation (autophagy) are monitored using fluorometric kits .

Advanced: How does the compound induce apoptosis, and are there contradictions in reported mechanisms?

Answer:

  • Caspase-dependent apoptosis : Caspase-3/7 activation (≥3-fold increase at 10 µM) via intrinsic pathways (mitochondrial depolarization) is reported .
  • Autophagy modulation : Paradoxically, LC3-II accumulation (indicative of autophagy) is observed in A549 cells at similar concentrations, suggesting dual mechanisms . Contradictions arise when comparing studies using different derivatives, highlighting the need for isoform-specific assays (e.g., ULK1 inhibitors in autophagy) .

Advanced: What role do p53 and Hsp70 play in resistance to this compound?

Answer:

  • p53 dependency : In p53-mutant A549 cells, the compound shows reduced efficacy (IC50 increases by ~40%), suggesting p53’s role in apoptosis potentiation .
  • Hsp70 upregulation : Overexpression of Hsp70 (≥2-fold in resistant clones) correlates with reduced caspase-3 activation, implicating Hsp70 as a resistance factor .

Advanced: How do pharmacokinetic properties influence its potential as a prodrug?

Answer:

  • Cyclization stability : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives resist glutathione (GSH) adduct formation in phosphate buffer, ruling out prodrug activation via thiol conjugation .
  • Metabolic stability : Microsomal half-life (t1/2 = 45 min) and moderate plasma protein binding (75–80%) suggest limited bioavailability, necessitating formulation optimization .

Advanced: What synergistic combinations enhance its anticancer efficacy?

Answer:

  • TRAIL co-treatment : Soluble TRAIL (20 ng/mL) synergizes with the compound (CI = 0.3–0.5) in H322 cells via extrinsic apoptosis pathway activation .
  • PI3Kδ inhibitors : Co-administration with 2-(difluoromethyl)-benzimidazole derivatives enhances growth inhibition in A549 cells (1.8-fold) by dual targeting of apoptosis and kinase signaling .

Advanced: What in vivo models validate its antitumor activity?

Answer:

  • Nude mouse xenografts : Daily oral dosing (50 mg/kg) reduces A549 tumor volume by 60% over 21 days, with no significant weight loss .
  • Bioluminescence imaging : Metastasis inhibition in H322-luciferase models correlates with caspase-3 activation in excised tumors .

Advanced: How does fluorination impact target selectivity?

Answer:

  • Fluorine’s electronic effects : The 4-fluorobenzyl group enhances PI3Kδ binding (Kd = 12 nM vs. 45 nM for non-fluorinated analogs) via hydrophobic and dipole interactions .
  • Selectivity profiling : Fluorinated derivatives show >50-fold selectivity for PI3Kδ over α/β isoforms in kinase assays .

Advanced: What computational tools predict its binding modes?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts binding to PI3Kδ’s ATP pocket (ΔG = −9.2 kcal/mol) with hydrogen bonding to Val828 and π-π stacking to Trp760 .
  • MD simulations (GROMACS) : 100-ns simulations confirm stable binding (RMSD < 2 Å) and highlight fluorophenyl interactions with Ile831 and Met804 .

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